2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole
Beschreibung
Eigenschaften
IUPAC Name |
2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-19-13-8-4-2-6-11(13)17-15(19)10-21-16-18-12-7-3-5-9-14(12)20-16/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVNWVKORQADIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CSC3=NC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of N-Methyl-o-phenylenediamine
The 1-methylbenzimidazole core is synthesized via acid-catalyzed cyclization of N-methyl-o-phenylenediamine with chloroacetic acid. Adapted from, this method produces 2-(chloromethyl)-1-methyl-1H-benzimidazole (I ) in 80% yield:
Procedure :
-
N-Methyl-o-phenylenediamine (5.4 g), chloroacetic acid (7.1 g), and 4 N HCl are refluxed for 16 hours.
-
The mixture is neutralized with NaHCO₃, filtered, and recrystallized from ethanol.
Key Data :
Alternative Methylation Strategies
Post-synthetic methylation of 1H-benzimidazole derivatives using methyl iodide or dimethyl sulfate is less efficient due to competing N- and C-methylation. Starting with pre-methylated diamine ensures regioselectivity.
Synthesis of Benzoxazole-2-thiol
Conventional Thiolation with Carbon Disulfide
Benzoxazole-2-thiol (II ) is prepared by reacting 2-aminophenol with CS₂ under basic conditions:
Procedure :
-
2-Aminophenol (10 mmol) and KOH (15 mmol) in methanol are treated with CS₂ (12 mmol) at 0°C for 2 hours.
-
Acidification with HCl yields II as a yellow solid (75% yield).
Key Data :
Green Catalysis Using LAIL@MNP
A solvent-free ultrasound-assisted method employs lactic acid-based ionic liquid-coated magnetic nanoparticles (LAIL@MNP) to catalyze benzoxazole formation from 2-aminophenol and aldehydes. For II , substituting aldehydes with CS₂ under LAIL@MNP catalysis achieves 82% conversion in 30 minutes.
Optimized Conditions :
Thioether Bond Formation: Coupling Benzimidazole and Benzoxazole
Nucleophilic Substitution with Triethylamine
The chloromethyl group of I reacts with the thiolate anion of II to form the target compound:
Procedure :
-
I (1 mmol), II (1 mmol), and triethylamine (2 mmol) are stirred in dry acetone for 4 hours.
-
The product is purified via column chromatography (SiO₂, ethyl acetate/hexane).
Key Data :
Mechanistic Insights
Triethylamine deprotonates II , generating a thiolate nucleophile that displaces chloride from I (SN₂ mechanism). The reaction is highly sensitive to moisture, necessitating anhydrous conditions.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Comparative Yields and Conditions
Alternative Synthetic Routes and Modifications
Oxidative Cyclization of Thioamides
Aryl thioamides derived from 2-aminophenol and 1-methylbenzimidazole-2-carbothioate undergo oxidative cyclization with I₂ or H₂O₂ to form the target compound, albeit with lower yields (65%).
Metal-Mediated Cross-Coupling
Palladium-catalyzed coupling of 2-mercaptobenzoxazole with 2-(bromomethyl)-1-methylbenzimidazole offers a one-pot route but requires costly catalysts.
Challenges and Optimization Strategies
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding reduced forms.
Substitution: The benzimidazole and benzoxazole rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzimidazole or benzoxazole derivatives.
Substitution: Substituted benzimidazole or benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzoxazole derivatives. For instance, a study evaluated the antimicrobial activity of synthesized compounds against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated significant antimicrobial effects, positioning these compounds as potential candidates for antibiotic development .
Anticancer Properties
Benzoxazole derivatives have demonstrated promising anticancer activities. Research indicated that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. For example, compounds derived from the benzoxazole structure were shown to inhibit cell proliferation with IC50 values as low as 20 nM in specific cases .
Anti-inflammatory Effects
The anti-inflammatory potential of benzoxazole derivatives has also been explored. In vitro studies reported that these compounds can reduce inflammation markers, suggesting their application in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A comprehensive study synthesized a series of benzoxazole derivatives and tested their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that several compounds exhibited strong antibacterial properties with MIC values ranging from 7.81 to 250 mg/ml .
Case Study 2: Anticancer Activity
In another study focusing on anticancer activity, researchers synthesized a new series of benzoxazole analogues and evaluated their effects on human cancer cell lines. One notable compound showed significant inhibition of cell growth in multiple cancer types, reinforcing the therapeutic potential of this chemical class .
Data Table: Summary of Biological Activities
| Activity | Type | Tested Compounds | Results |
|---|---|---|---|
| Antimicrobial | Bacterial strains | Various derivatives | MIC values: 7.81 - 250 mg/ml |
| Anticancer | Human cancer cells | Benzoxazole analogues | IC50 as low as 20 nM |
| Anti-inflammatory | In vitro models | Selected derivatives | Reduction in inflammation markers observed |
Wirkmechanismus
The mechanism of action of 2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole is largely dependent on its interaction with biological targets. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The benzoxazole moiety can enhance these interactions by providing additional binding sites. Together, these interactions can disrupt cellular processes, leading to the compound’s observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Physicochemical Properties
Comparative physicochemical data reveal critical differences:
| Property | 2-(Methylthio)-1,3-benzoxazole | Target Compound (Estimated) |
|---|---|---|
| LogP | 2.85 | ~3.5–4.0 (higher lipophilicity) |
| PSA | 51.33 Ų | ~75–85 Ų (increased polarity) |
| Molecular Weight | 165.22 g/mol | ~325–350 g/mol |
The target compound’s larger size and benzimidazole group may reduce solubility but improve target affinity, balancing bioavailability challenges .
Antimycobacterial Activity
Compounds with methylsulfanyl or methoxyphenyl substituents (e.g., Compound 3 and 4 in ) showed MIC values of 1–5 µg/mL against M. avium and M. kansasii, outperforming isoniazid. The target compound’s benzimidazole group may further enhance activity by disrupting mycobacterial cell wall synthesis or DNA gyrase .
Biologische Aktivität
Introduction
2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of 2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole is C16H13N3OS. The compound features a benzoxazole ring fused with a benzimidazole moiety, linked through a methylsulfanyl group. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 297.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP (Octanol/Water) | 3.5 |
Antimicrobial Activity
Research has demonstrated that benzoxazole derivatives exhibit notable antimicrobial properties. In vitro studies have shown that compounds similar to 2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole possess activity against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans.
For instance, a study indicated that certain benzoxazole derivatives had minimum inhibitory concentration (MIC) values ranging from 250 µg/ml to 7.81 µg/ml against C. albicans, suggesting a broad spectrum of antimicrobial activity .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study focused on the inhibition of the JMJD3 enzyme, which is implicated in cancer progression. The synthesized benzoxazole derivatives were found to inhibit JMJD3 with an IC50 value of 1.22 ± 0.22 μM, indicating significant potential as anticancer agents .
The mechanism by which 2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole exerts its effects appears to involve:
- Inhibition of Enzymatic Activity : The compound inhibits specific demethylases that play crucial roles in gene expression related to cancer.
- Cell Cycle Arrest : It has been shown to induce S-phase cell cycle arrest in melanoma cells, thereby preventing cancer cell proliferation .
Case Study 1: Antimicrobial Efficacy
In a comparative study, several benzoxazole derivatives were tested against resistant strains of bacteria and fungi. The results indicated that while traditional antibiotics were less effective, the tested derivatives showed promising results against resistant strains, highlighting their potential as alternative therapeutic agents .
Case Study 2: Cancer Treatment Potential
In another investigation involving A375 melanoma cells treated with the compound, researchers observed a decrease in H3K27me2 levels after treatment with the benzoxazole derivative. This suggests that the compound may modulate epigenetic markers associated with tumor growth and maintenance .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (e.g., Chloroform:Methanol 7:3) .
- Optimize reaction time and temperature to avoid side products like over-alkylation.
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR to confirm substitution patterns (e.g., methylsulfanyl group at ~2.5 ppm for S-CH₃; benzoxazole/benzimidazole aromatic protons at 7.0–8.5 ppm) .
- 2D NMR (COSY, HSQC) for resolving overlapping signals in complex derivatives.
IR Spectroscopy : Identify C=N (1600–1650 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .
X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX programs (e.g., SHELXL for refinement) .
Q. Data Example :
| Parameter | Value (Typical Range) |
|---|---|
| C-S Bond Length | ~1.80 Å |
| Dihedral Angles | 5–15° between rings |
Advanced: How can researchers resolve contradictions in reported biological activity data for benzoxazole-benzimidazole hybrids?
Methodological Answer:
Structure-Activity Relationship (SAR) Studies :
- Systematically vary substituents (e.g., sulfonyl, trifluoromethyl) and assess activity against controls .
- Use docking simulations (e.g., AutoDock Vina) to compare binding modes with targets like acetylcholinesterase or microbial enzymes .
Assay Standardization :
- Replicate assays under consistent conditions (e.g., pH, temperature) to minimize variability.
- Validate results with orthogonal methods (e.g., enzymatic vs. cell-based assays for antimicrobial activity) .
Case Study : Derivatives with electron-withdrawing groups (e.g., -SO₂CF₃) show enhanced antifungal activity but reduced solubility, requiring formulation adjustments .
Advanced: What computational strategies predict the physicochemical and pharmacokinetic properties of this compound?
Methodological Answer:
Quantum Mechanical Calculations :
- Use Gaussian or ORCA to compute HOMO-LUMO gaps and electrostatic potentials, correlating with reactivity .
Molecular Dynamics (MD) Simulations :
- Simulate membrane permeability (e.g., POPC lipid bilayers) to assess bioavailability.
ADMET Prediction :
Q. Example Output :
| Property | Predicted Value |
|---|---|
| logP | 3.2 ± 0.3 |
| H-bond Acceptors | 5 |
| Blood-Brain Barrier Penetration | Low |
Advanced: How does the introduction of sulfanyl/methyl groups impact the compound’s stability and reactivity?
Methodological Answer:
Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C typical for benzoxazoles) .
Hydrolytic Stability :
- Conduct pH-dependent degradation studies (e.g., 0.1 M HCl/NaOH at 37°C).
- Methyl groups at benzimidazole N1 enhance stability against oxidation .
Reactivity Screening :
- Test susceptibility to nucleophiles (e.g., thiols) via HPLC-MS to identify labile bonds .
Key Finding : The methylsulfanyl group increases lipophilicity but may reduce metabolic stability due to potential glutathione conjugation .
Basic: What are the primary pharmacological applications explored for this compound class?
Methodological Answer:
Antimicrobial Screening :
- Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
CNS Targeting :
- Radioligand binding assays for dopamine/serotonin receptors, relevant to schizophrenia/Alzheimer’s research .
Anticancer Profiling :
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Data Interpretation : Correlate electronic properties (e.g., Hammett σ values) with activity trends.
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
Twinned Data Refinement : Use SHELXL for high-resolution datasets to model disorder or pseudosymmetry .
Hydrogen Bonding Networks : Analyze packing diagrams to identify stabilizing interactions (e.g., N-H⋯O/S) .
Comparative Analysis : Overlay crystal structures of analogs to assess conformational flexibility .
Example : The title compound’s benzoxazole and benzimidazole rings exhibit near-planar alignment (dihedral <10°), favoring π-π stacking in solid state .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
